

Chk2-IN-1 target binding affinity and IC50 value

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Compound of Interest

Compound Name: **Chk2-IN-1**
Cat. No.: **B2747803**

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In-Depth Technical Guide: Chk2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and inhibitory concentration of **Chk2-IN-1**, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). The information presented herein is curated for professionals in the fields of oncology, cell biology, and drug discovery.

Core Data Summary

The inhibitory activity of **Chk2-IN-1** has been quantified through rigorous biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency (IC50) of Chk2-IN-1

Target	IC50 (nM)	Assay Type
Chk2	13.5	In vitro kinase assay
Chk1	220.4	In vitro kinase assay

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of the activity of a biological target.

Table 2: Cellular Activity (GI50) of Chk2-IN-1

Cell Line	GI50 (µM)	Assay Type	Duration
CCRF-CEM	1.7	Trypan Blue Exclusion Assay	48 hours

GI50 (Half-maximal growth inhibition) is the concentration of a compound that causes 50% inhibition of cellular proliferation.

Target Binding and Inhibition

Chk2-IN-1, also referred to as compound 1 in its discovery publication, is a synthetic molecule derived from hymenialdisine. It demonstrates high potency and selectivity for Chk2 over the related kinase Chk1, as evidenced by the significant difference in their respective IC50 values. [1] This selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes off-target effects.

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of **Chk2-IN-1**.

In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) of **Chk2-IN-1** against Chk2 and Chk1 was determined using an in vitro kinase assay. The following protocol is a generalized representation based on standard kinase assay methodologies. For the specific protocol used for **Chk2-IN-1**, please refer to the original publication: "Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors" by Nguyen TNT, et al.

Materials:

- Recombinant human Chk2 and Chk1 enzymes
- **Chk2-IN-1** (dissolved in DMSO)
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

- ATP (Adenosine triphosphate)
- Peptide substrate specific for Chk2/Chk1
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **Chk2-IN-1** in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. A DMSO control (0% inhibition) and a control with a known broad-spectrum kinase inhibitor (e.g., staurosporine) for 100% inhibition are also prepared.
- Reaction Setup: In a 384-well plate, add the diluted **Chk2-IN-1** or control solutions.
- Enzyme Addition: Add the recombinant Chk2 or Chk1 enzyme to each well.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the kinase activity.
- Data Analysis: The luminescence data is normalized to the controls. The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.

Cellular Growth Inhibition Assay (GI₅₀ Determination)

The GI50 value for **Chk2-IN-1** was determined using a trypan blue exclusion assay in the CCRF-CEM human T-cell leukemia cell line.

Materials:

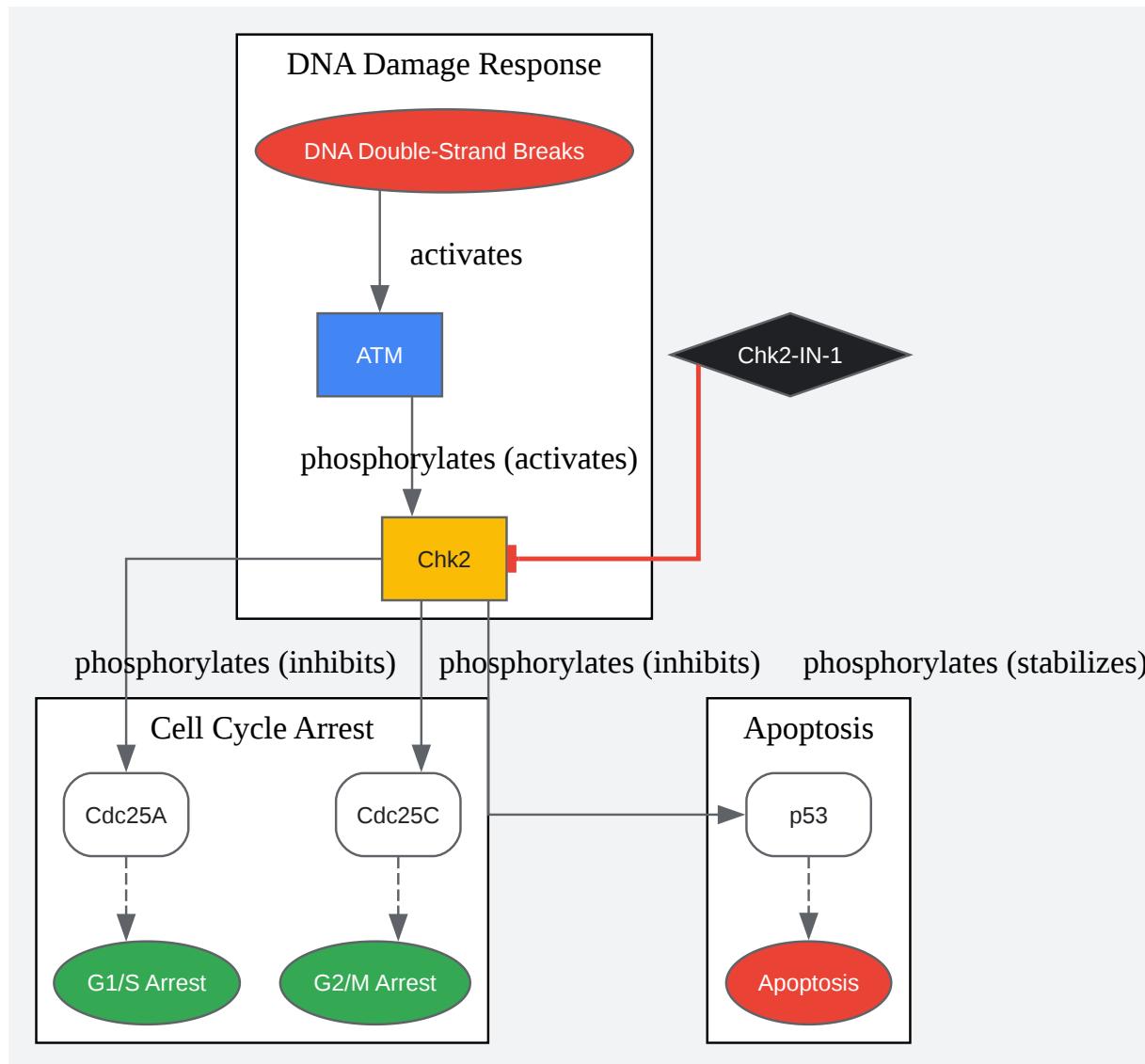
- CCRF-CEM cells
- Complete cell culture medium
- **Chk2-IN-1** (dissolved in DMSO)
- Trypan blue solution (0.4%)
- 96-well plates
- Hemocytometer or automated cell counter

Procedure:

- Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a predetermined density.
- Compound Treatment: Add serial dilutions of **Chk2-IN-1** to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for 48 hours under standard cell culture conditions (37°C, 5% CO2).
- Cell Counting: After incubation, harvest the cells and stain with trypan blue. The trypan blue dye is excluded by viable cells but penetrates the membrane of non-viable cells.
- Viability Assessment: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
- Data Analysis: Calculate the percentage of growth inhibition for each concentration of **Chk2-IN-1** relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

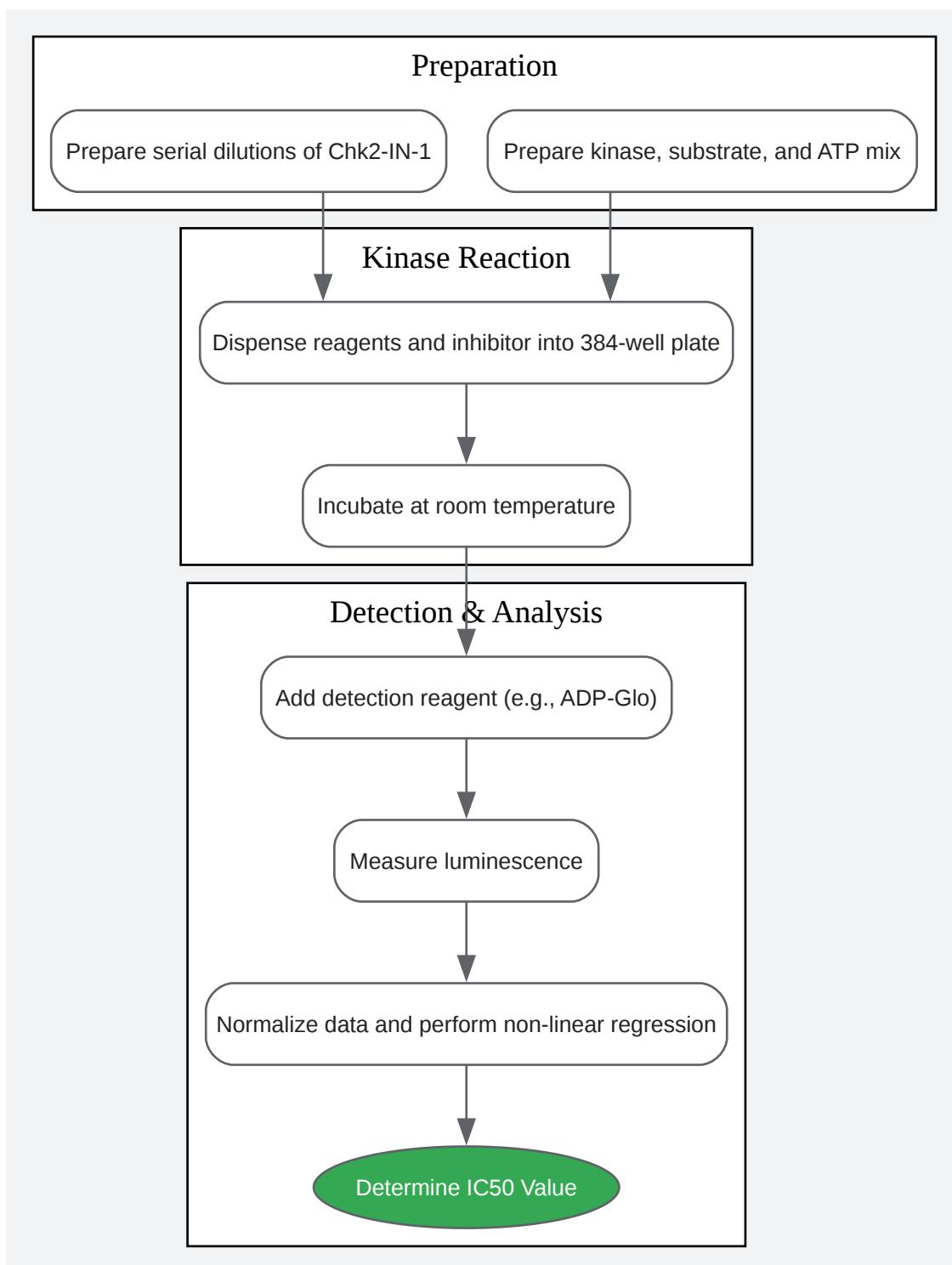
Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the Chk2 signaling pathway and a typical experimental workflow for IC50 determination.



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Caption: Simplified Chk2 Signaling Pathway and the inhibitory action of **Chk2-IN-1**.

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Caption: General experimental workflow for in vitro IC₅₀ determination of a kinase inhibitor.

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References

- 1. pubs.acs.org [pubs.acs.org]
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